1-[4-(2-fluoroethyl)piperazin-1-yl]-2,2-dimethylpropan-1-one
Description
Properties
IUPAC Name |
1-[4-(2-fluoroethyl)piperazin-1-yl]-2,2-dimethylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21FN2O/c1-11(2,3)10(15)14-8-6-13(5-4-12)7-9-14/h4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSARNHDDJUZXEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)CCF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Alkylation and Acylation
This method involves sequential functionalization of piperazine. First, 1-(2-fluoroethyl)piperazine is synthesized via alkylation, followed by acylation with 2,2-dimethylpropanoyl chloride.
Step 1: Alkylation of Piperazine
Piperazine reacts with 2-fluoroethyl bromide in a polar aprotic solvent (e.g., acetonitrile or dimethylformamide) under reflux (70–90°C) for 12–24 hours. Triethylamine is often added to neutralize HBr byproducts.
Step 2: Acylation
The intermediate 1-(2-fluoroethyl)piperazine is treated with 2,2-dimethylpropanoyl chloride in dichloromethane at 0–5°C. A base such as sodium bicarbonate ensures deprotonation of the secondary amine, facilitating nucleophilic acyl substitution.
One-Pot Synthesis
A streamlined approach combines alkylation and acylation in a single reactor. Piperazine, 2-fluoroethyl bromide, and 2,2-dimethylpropanoyl chloride are stirred in tetrahydrofuran (THF) with catalytic potassium iodide at 50°C. This method reduces purification steps but risks side products like over-alkylation.
Optimization of Reaction Conditions
Solvent Systems
Solvent polarity critically impacts reaction efficiency:
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Acetonitrile | 18 | 78 | 95 |
| Dimethylformamide | 12 | 85 | 97 |
| Tetrahydrofuran | 24 | 65 | 90 |
Polar aprotic solvents like dimethylformamide enhance nucleophilicity of piperazine, accelerating alkylation.
Temperature and Catalysis
-
Alkylation : Reflux conditions (70–90°C) optimize kinetics, while temperatures >100°C promote decomposition.
-
Acylation : Low temperatures (0–5°C) minimize ester hydrolysis.
-
Catalytic KI (5 mol%) facilitates halogen exchange, improving 2-fluoroethyl bromide reactivity.
Purification and Isolation Techniques
Crystallization
Post-reaction, the crude product is dissolved in methanol and precipitated using methyl tert-butyl ether (MTBE). Seeding with crystalline material ensures polymorphic purity, yielding 80–85% recovery.
Chromatographic Methods
Silica gel chromatography (ethyl acetate/hexane, 1:3) resolves unreacted starting materials. High-performance liquid chromatography (HPLC) with a C18 column achieves >99% purity for pharmaceutical-grade material.
Industrial-Scale Processes
-
Agitated Thin-Film Drying (ATFD) : Removes solvents rapidly under vacuum, ideal for heat-sensitive compounds.
-
Continuous Flow Reactors : Enhance reproducibility and throughput, reducing batch-to-batch variability.
Analytical Characterization
Spectroscopic Data
X-ray Diffraction
Crystalline batches exhibit distinct PXRD peaks at 2θ = 7.8°, 15.4°, and 22.6°, confirming form stability.
Challenges and Mitigation Strategies
Byproduct Formation
Fluorine Instability
The C-F bond’s susceptibility to hydrolysis necessitates inert atmospheres (N₂/Ar) during reactions.
Comparative Analysis of Methods
| Parameter | Sequential Method | One-Pot Method |
|---|---|---|
| Total Yield (%) | 72 | 58 |
| Purity (%) | 98 | 88 |
| Scalability | High | Moderate |
| Cost Efficiency | Moderate | High |
The sequential method favors high-purity applications, while the one-pot approach suits cost-sensitive bulk production .
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-fluoroethyl)piperazin-1-yl]-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens) . The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure the desired products are formed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
1-[4-(2-fluoroethyl)piperazin-1-yl]-2,2-dimethylpropan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.
Medicine: It is investigated for its potential therapeutic applications, such as its role in drug development and its effects on specific diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[4-(2-fluoroethyl)piperazin-1-yl]-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, affecting cellular processes and signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Piperazine derivatives with a 2,2-dimethylpropan-1-one core are widely explored. Key structural analogs include:
Key Observations :
- Unsubstituted Piperazine (CAS 155295-47-9) : Lacks lipophilic groups, leading to higher aqueous solubility but lower bioavailability .
- Hydroxypropyl/Aminopropyl Substituents: Increase polarity, improving solubility but possibly reducing blood-brain barrier penetration .
- 2-Fluoroethyl in Target Compound : Balances lipophilicity (logP ~2.5 estimated) and metabolic resistance due to C-F bond stability, critical for CNS-targeting drugs .
Pharmacological Potential
Physicochemical Properties
- Molecular Weight : ~242 g/mol (estimated for C₁₀H₁₈F N₃O).
- Polar Surface Area (PSA) : ~30 Ų (lower than hydroxypropyl analogs with PSA >40 Ų), favoring membrane permeability .
Q & A
Q. What are the common synthetic routes for 1-[4-(2-fluoroethyl)piperazin-1-yl]-2,2-dimethylpropan-1-one, and how are reaction conditions optimized for yield and purity?
The synthesis typically involves sequential coupling of the piperazine moiety with fluorinated ethyl groups and subsequent ketone formation. Key steps include:
- Precursor activation : Use of 2-fluoroethylamine derivatives for nucleophilic substitution with piperazine under reflux in aprotic solvents (e.g., DMF or acetonitrile) .
- Ketone formation : Reaction with 2,2-dimethylpropanoyl chloride under basic conditions (e.g., triethylamine) at 0–5°C to minimize side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity . Optimization focuses on temperature control, solvent polarity, and catalyst selection (e.g., Pd-based catalysts for cross-coupling steps) .
Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?
- NMR spectroscopy : H and C NMR confirm the presence of the piperazine ring (δ 2.5–3.5 ppm for N-CH), fluorinated ethyl group (δ 4.5–4.8 ppm for CHF), and ketone carbonyl (δ 210–215 ppm in C) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 271.18 (CHFNO) and fragmentation patterns consistent with piperazine cleavage .
- Infrared spectroscopy (IR) : Stretching vibrations at 1650–1700 cm confirm the ketone group, while 1100–1200 cm indicates C-F bonds .
Q. What biological targets are hypothesized for this compound based on structural analogs?
Structural analogs (e.g., triazolo-pyrimidine-piperazine derivatives) suggest interactions with:
- Tubulin : Inhibition of microtubule polymerization via binding to the colchicine site, leading to apoptosis in cancer cells .
- GPCRs : Modulation of serotonin (5-HT) or dopamine receptors due to the piperazine moiety’s flexibility and fluorine’s electronegativity .
- Kinases : Potential ATP-competitive inhibition in enzymes like PI3K or MAPK, inferred from similar fluorinated piperazine derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?
- Metabolic stability assays : Evaluate hepatic microsomal degradation (e.g., rat liver S9 fractions) to identify rapid clearance mechanisms .
- Plasma protein binding : Use equilibrium dialysis to assess unbound fractions; high binding (>90%) may reduce in vivo efficacy despite strong in vitro activity .
- Tissue distribution studies : Radiolabel the compound (e.g., F isotope) to track biodistribution and correlate with pharmacokinetic (PK) models .
Q. What strategies are employed to improve the pharmacokinetic profile of this compound while maintaining target affinity?
- Fluorine bioisosteres : Replace the 2-fluoroethyl group with trifluoromethyl or difluoroethoxy groups to enhance metabolic stability without sacrificing lipophilicity .
- Prodrug approaches : Introduce ester or amide prodrug moieties at the ketone group to improve solubility and oral bioavailability .
- Co-crystallization studies : Use X-ray crystallography to identify key hydrogen bonds (e.g., between the piperazine N-H and kinase active sites) for rational design of high-affinity analogs .
Q. How does the fluorine substitution in the ethyl-piperazine moiety influence the compound’s electronic properties and target binding?
- Electron-withdrawing effects : Fluorine increases the piperazine ring’s basicity (pK ~8.5 vs. ~9.8 for non-fluorinated analogs), altering protonation states and receptor interactions .
- Hydrogen-bonding : The C-F group acts as a weak hydrogen-bond acceptor, enhancing binding to residues like serine or threonine in kinase active sites .
- Lipophilicity : Fluorination increases logP by ~0.5 units, improving blood-brain barrier penetration in CNS-targeted studies .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC values across cell lines for this compound?
- Cell line validation : Confirm genetic profiles (e.g., p53 status, tubulin isoform expression) using RNA sequencing .
- Assay standardization : Compare results under identical conditions (e.g., ATP concentration in kinase assays) to minimize variability .
- Off-target screening : Use proteome-wide affinity pulldown assays to identify unintended targets (e.g., carbonic anhydrase) that may skew dose-response curves .
Methodological Resources
- Synthetic protocols : Refer to PubChem’s validated reaction databases (CID 1052542-35-4) for scalable routes .
- Structural analogs : Cross-reference crystallographic data from Acta Crystallographica Section E for piperazine-fluorophenyl interactions .
- Bioactivity benchmarks : Compare with triazolo-pyrimidine derivatives in anticancer studies (e.g., IC = 0.8–5.2 μM in HeLa cells) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
